

Analytical Methods for the Detection of Nodal: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lodal*

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Introduction

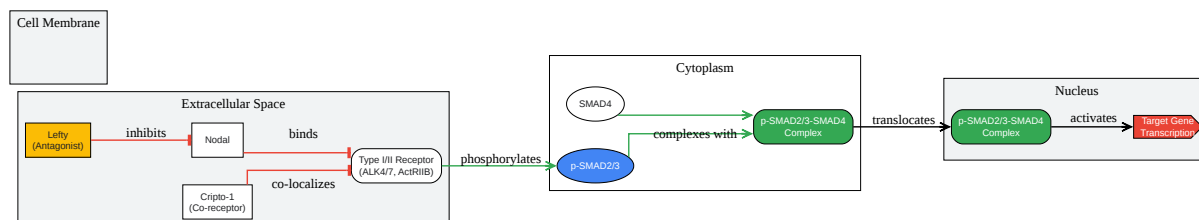
Nodal is a secreted protein belonging to the transforming growth factor-beta (TGF- β) superfamily. It plays a critical role in embryonic development, including mesoderm and endoderm induction and the establishment of left-right asymmetry.[1] Beyond its developmental functions, aberrant Nodal signaling has been implicated in the progression of various cancers, making it a protein of significant interest in both developmental biology and oncology research. Accurate and reliable detection and quantification of Nodal are crucial for elucidating its complex roles in both physiological and pathological processes.

This document provides detailed application notes and protocols for the analytical detection of Nodal using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and Quantitative Mass Spectrometry.

Nodal Signaling Pathway

Nodal signaling is initiated by the binding of the mature Nodal ligand to a receptor complex consisting of a type I (ALK4/7) and a type II (ActRIIB) activin-like kinase receptor, along with the co-receptor Cripto-1. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor,

regulating the expression of Nodal target genes. The pathway is tightly regulated by antagonists such as Lefty and Cerberus.



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Caption: Simplified Nodal Signaling Pathway.

Analytical Methods for Nodal Detection

A variety of immunoassays and other analytical techniques can be employed for the detection and quantification of Nodal protein in different sample types, including cell culture supernatants, serum, plasma, and tissue homogenates.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and quantitative method for measuring the concentration of Nodal in liquid samples. The sandwich ELISA format is commonly used for this purpose.

Quantitative Data for Commercially Available Human Nodal ELISA Kits

Kit Provider	Catalog Number	Sensitivity	Detection Range	Sample Types
Abcam	ab256391	≤ 0.32 ng/mL	0.781 - 50 ng/mL	Cell culture media, Cell culture supernatant
Antibodies.com	A270752	6.0 pg/mL	15.6 - 1000 pg/mL	Serum, plasma, tissue homogenates
Biomatik	EKC34836	19.5 pg/mL	78 - 5000 pg/mL	Serum, plasma, tissue homogenates
Cosmo Bio	CSB-EL015916HU	19.5 pg/mL	Not Specified	Serum, plasma, tissue homogenates

Experimental Protocol: Sandwich ELISA for Nodal

This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.

Materials:

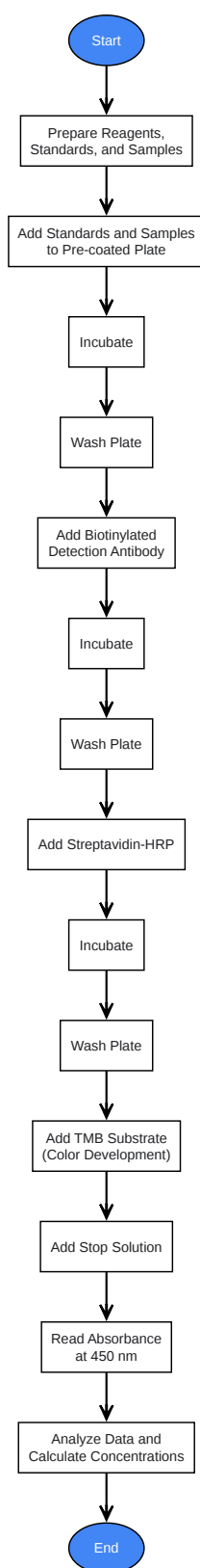
- Nodal ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
- Microplate reader capable of measuring absorbance at 450 nm
- Calibrated pipettes and tips
- Deionized or distilled water
- Wash bottle or automated plate washer

Procedure:

- **Reagent Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing serial dilutions of the Nodal standard.
- **Sample Addition:** Add 100 μ L of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
- **Incubation:** Cover the plate and incubate at room temperature (or as specified in the manual) for the recommended time (e.g., 2.5 hours).
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
- **Detection Antibody Addition:** Add 100 μ L of the biotinylated detection antibody to each well.
- **Incubation:** Cover the plate and incubate at room temperature for the specified time (e.g., 1 hour).
- **Washing:** Repeat the washing step.
- **Streptavidin-HRP Addition:** Add 100 μ L of Streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate at room temperature for the specified time (e.g., 45 minutes).
- **Washing:** Repeat the washing step.
- **Substrate Addition:** Add 100 μ L of TMB substrate solution to each well.
- **Development:** Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes), allowing the color to develop.
- **Stop Reaction:** Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- **Measurement:** Immediately read the absorbance at 450 nm using a microplate reader.

- **Data Analysis:** Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Nodal in the unknown samples.

Experimental Workflow: Sandwich ELISA



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Caption: General workflow for a sandwich ELISA.

Western Blotting

Western blotting is a widely used technique to detect the presence and relative abundance of Nodal protein in cell lysates or tissue homogenates. It also provides information on the molecular weight of the detected protein, which is useful for identifying different Nodal isoforms (e.g., pro-Nodal and mature Nodal).[2][3]

Quantitative Data for Nodal Antibodies for Western Blotting

Antibody Provider	Catalog Number	Recommended Dilution	Observed Molecular Weight
Abcam	A84411	0.01 - 0.1 µg/mL	Not Specified
Elabscience	E-AB-34255	1:500 - 1:2000	~40 kDa
Novus Biologicals	NBP1-71686	1:500	Not Specified
R&D Systems	MAB3218	2 µg/mL	~35-47 kDa
Sigma-Aldrich	SAB1409375	1 - 5 µg/mL	~33.66 kDa (antigen)

Experimental Protocol: Western Blotting for Nodal

Materials:

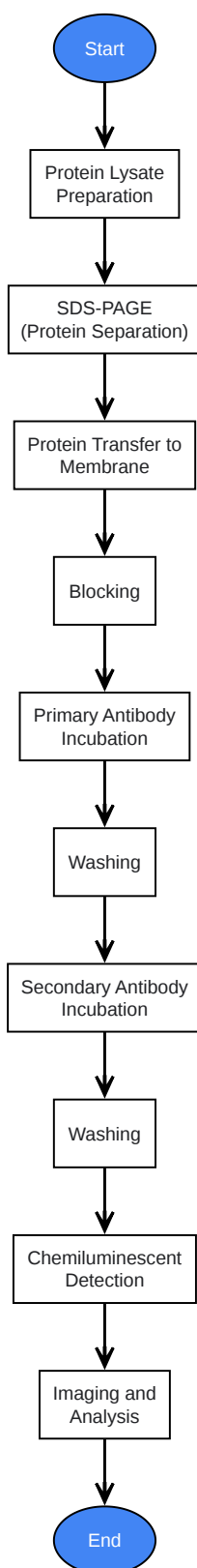
- Cell or tissue lysates
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Nodal
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

- **Sample Preparation:** Prepare protein lysates from cells or tissues. Determine the protein concentration of each lysate.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary Nodal antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an imaging system.
- **Analysis:** Analyze the resulting bands. The intensity of the band corresponding to Nodal can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow: Western Blotting

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Caption: General workflow for Western Blotting.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of Nodal within tissue sections. This technique provides valuable spatial information about Nodal expression in the context of the surrounding tissue architecture.

Quantitative Data for Nodal Antibodies for Immunohistochemistry

Antibody Provider	Catalog Number	Recommended Dilution/Concentration
Abcam	A84411	3.75 µg/mL
Elabscience	E-AB-34255	1:100 - 1:300
ELK Biotechnology	ES8406	1:100 - 1:300

Semi-Quantitative Scoring of Nodal in IHC:

A common method for quantifying IHC staining is the H-score, which considers both the intensity of the staining and the percentage of positively stained cells.

- Intensity Score:
 - 0: No staining
 - 1: Weak staining
 - 2: Moderate staining
 - 3: Strong staining
- Percentage Score: The percentage of positively stained cells (0-100%).
- H-Score Calculation: $H\text{-Score} = (\text{Intensity Score } 1 \times \% \text{ of cells with intensity } 1) + (\text{Intensity Score } 2 \times \% \text{ of cells with intensity } 2) + (\text{Intensity Score } 3 \times \% \text{ of cells with intensity } 3)$. The H-score ranges from 0 to 300.

Experimental Protocol: Immunohistochemistry for Nodal on Paraffin-Embedded Tissues

Materials:

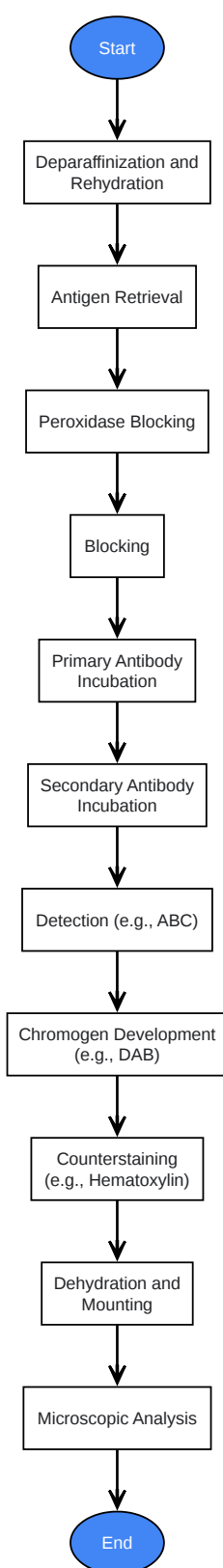
- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution
- Blocking serum
- Primary antibody against Nodal
- Biotinylated secondary antibody
- Avidin-Biotin Complex (ABC) reagent or polymer-based detection system
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
- **Peroxidase Blocking:** Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.
- **Blocking:** Block non-specific binding sites with a blocking serum.

- **Primary Antibody Incubation:** Incubate the slides with the primary Nodal antibody at the optimal dilution overnight at 4°C.
- **Secondary Antibody Incubation:** Incubate the slides with a biotinylated secondary antibody.
- **Detection:** Apply the ABC reagent or a polymer-based detection system.
- **Chromogen Development:** Visualize the antibody binding with a DAB substrate-chromogen solution, which will produce a brown precipitate at the site of the antigen.
- **Counterstaining:** Counterstain the sections with hematoxylin to visualize the cell nuclei.
- **Dehydration and Mounting:** Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
- **Microscopic Analysis:** Examine the slides under a microscope to assess the staining pattern and intensity of Nodal.

Experimental Workflow: Immunohistochemistry



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Caption: General workflow for Immunohistochemistry.

Quantitative Mass Spectrometry

Quantitative mass spectrometry-based proteomics provides a powerful and unbiased approach for the identification and quantification of Nodal in complex biological samples.^[4] This method can be used for both relative and absolute quantification.

Quantitative Approaches:

- **Label-Free Quantification (LFQ):** Compares the signal intensities of peptides corresponding to Nodal across different samples.
- **Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):** Involves metabolic labeling of proteins with "heavy" and "light" amino acids, allowing for the direct comparison of protein abundance between two cell populations.
- **Tandem Mass Tag (TMT) Labeling:** Uses isobaric chemical tags to label peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.

Experimental Protocol: Bottom-Up Proteomics for Nodal Quantification

Materials:

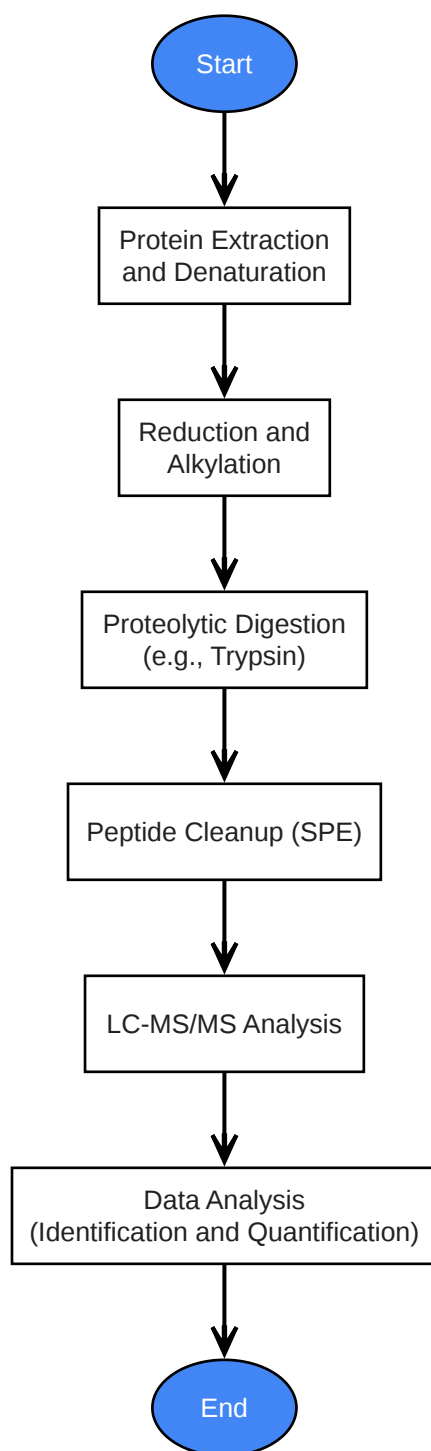
- Protein lysates
- Urea, DTT, iodoacetamide
- Trypsin
- Solid-phase extraction (SPE) cartridges
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- **Protein Extraction and Denaturation:** Extract proteins from the biological sample and denature them using a strong chaotrope like urea.

- Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
- Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
- Peptide Cleanup: Desalt and concentrate the peptides using SPE.
- LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
- Data Analysis:
 - Peptide Identification: Search the acquired MS/MS spectra against a protein sequence database to identify peptides.
 - Protein Quantification: Quantify the identified peptides corresponding to Nodal using one of the quantitative approaches mentioned above.
 - Statistical Analysis: Perform statistical analysis to determine significant changes in Nodal abundance between different conditions.

Experimental Workflow: Quantitative Mass Spectrometry



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Caption: General workflow for quantitative proteomics.

Conclusion

The choice of analytical method for Nodal detection depends on the specific research question, the sample type, and the required level of sensitivity and quantification. ELISA is ideal for high-throughput quantification of Nodal in liquid samples. Western blotting provides information on protein size and relative abundance. IHC offers valuable insights into the spatial distribution of Nodal within tissues. Quantitative mass spectrometry enables the unbiased and comprehensive analysis of Nodal in complex proteomes. By selecting the appropriate method and following standardized protocols, researchers can obtain reliable and reproducible data on Nodal expression, contributing to a better understanding of its role in health and disease.

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